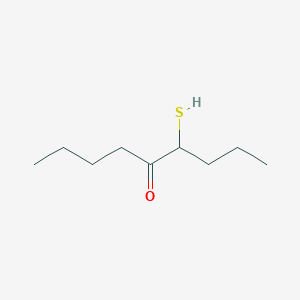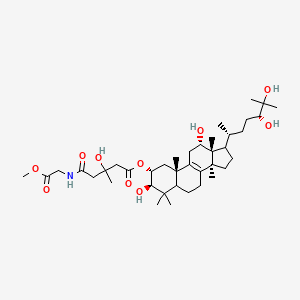
Fasciculol D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fasciculol D is a lanostane triterpenoid compound isolated from the mushroom Hypholoma fasciculareHypholoma genus.
Métodos De Preparación
Fasciculol D is typically isolated from the fruiting bodies of Hypholoma fasciculare. The extraction process involves using organic solvents such as hexane, chloroform, and methanol. The extracts are then subjected to various chromatographic techniques, including silica gel column chromatography and preparative thin-layer chromatography, to purify the compound .
Análisis De Reacciones Químicas
Fasciculol D undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Fasciculol D has several scientific research applications, including:
Antimicrobial Activity: This compound has shown antimicrobial activity against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae.
Anti-inflammatory Properties: Extracts containing this compound have demonstrated significant anti-inflammatory activities by inhibiting cyclooxygenase-2 (COX-2) and activating the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway.
Biological Control:
Mecanismo De Acción
The mechanism of action of fasciculol D involves its interaction with various molecular targets and pathways. This compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, it activates the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress .
Comparación Con Compuestos Similares
Fasciculol D is part of a group of compounds known as fasciculols, which include fasciculol A, fasciculol B, fasciculol C, fasciculol E, and fasciculol F. These compounds share similar structures but differ in their specific functional groups and biological activities. This compound is unique due to its specific antimicrobial and anti-inflammatory properties .
Propiedades
Número CAS |
64971-23-9 |
|---|---|
Fórmula molecular |
C39H65NO10 |
Peso molecular |
707.9 g/mol |
Nombre IUPAC |
[(2R,3R,10S,12S,13R,14S)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3,12-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] 3-hydroxy-5-[(2-methoxy-2-oxoethyl)amino]-3-methyl-5-oxopentanoate |
InChI |
InChI=1S/C39H65NO10/c1-22(11-14-28(41)35(4,5)47)23-15-16-38(8)24-12-13-27-34(2,3)33(46)26(18-37(27,7)25(24)17-29(42)39(23,38)9)50-31(44)20-36(6,48)19-30(43)40-21-32(45)49-10/h22-23,26-29,33,41-42,46-48H,11-21H2,1-10H3,(H,40,43)/t22-,23?,26-,27?,28-,29+,33+,36?,37-,38+,39+/m1/s1 |
Clave InChI |
UFHYUEPVXXEOIS-KBNKLVGESA-N |
SMILES isomérico |
C[C@H](CC[C@H](C(C)(C)O)O)C1CC[C@@]2([C@@]1([C@H](CC3=C2CCC4[C@@]3(C[C@H]([C@@H](C4(C)C)O)OC(=O)CC(C)(CC(=O)NCC(=O)OC)O)C)O)C)C |
SMILES canónico |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(C(CC3=C2CCC4C3(CC(C(C4(C)C)O)OC(=O)CC(C)(CC(=O)NCC(=O)OC)O)C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[4.2.1]nona-2,4-dien-9-ol](/img/structure/B14504292.png)
![2-{[(But-2-en-1-yl)oxy]carbonyl}butanoate](/img/structure/B14504304.png)
![[6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid](/img/structure/B14504306.png)
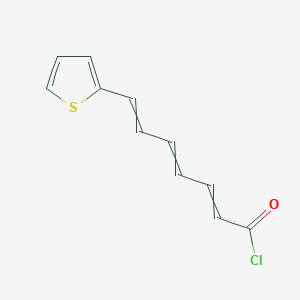
![Bicyclo[4.2.1]nona-2,4-dien-9-ol](/img/structure/B14504313.png)

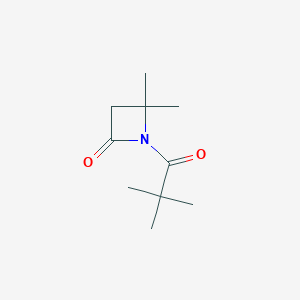

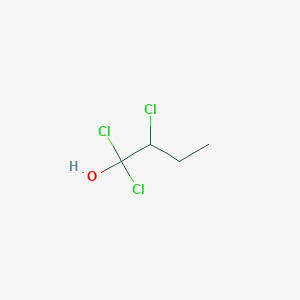


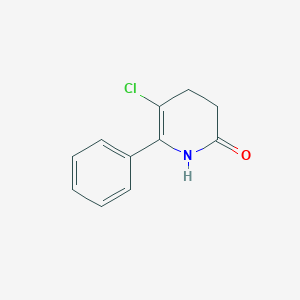
![Methyl [(2,6-dichloropyridin-3-yl)oxy]acetate](/img/structure/B14504389.png)
